2'-Methyl[1,1'-biphenyl]-3-ol
Overview
Description
2'-Methyl[1,1'-biphenyl]-3-ol is a biphenyl derivative, a class of compounds known for their two phenyl rings connected by a single bond. The methyl group at the 2' position and a hydroxyl group at the 3 position on one of the phenyl rings distinguish this compound. Biphenyl compounds have a wide range of applications, including coordination chemistry, bioinorganic chemistry, materials science, and medicine due to their structural properties and ability to interact with various biological targets .
Synthesis Analysis
The synthesis of biphenyl derivatives can be complex, involving multiple steps and reagents. For instance, a novel synthesis of 2,2'-biphenols, which are structurally related to this compound, has been developed using Pd(ii)-catalyzed, (t)BuOOH-oxidized, and hydroxyl-directed C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols . Another approach for synthesizing biphenyl derivatives involves the regioselective arylation of biphenyl-2-ols with aryl halides under palladium catalysis . Additionally, a facile synthesis method has been reported for 3-(chloromethyl)-2-methyl-1,1'-biphenyl, which is a key intermediate for certain insecticides, highlighting the importance of efficient synthesis routes for environmental and safety reasons .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives can be characterized using various spectroscopic techniques. For example, the structural and conformational properties of certain thiourea derivatives of biphenyl were determined using X-ray single crystal diffraction, FT-IR, Raman, multinuclear NMR, mass spectrometry, and elemental analyses . These techniques can provide detailed information about the arrangement of atoms, functional groups, and intermolecular interactions within the molecule.
Chemical Reactions Analysis
Biphenyl derivatives can participate in a variety of chemical reactions. The regioselective arylation of biphenyl-2-ols with aryl halides is an example of a reaction that can produce various biphenyl derivatives . Additionally, the synthesis of biphenyl-2,2'-dicarboxylic acid-2-methyl ester involves the reaction of biphenyl-2,2'-dicarboxylic acid with metal salts in a mixed solvent, demonstrating the potential for biphenyl compounds to form complexes with metal atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives, such as this compound, are influenced by their molecular structure. The presence of functional groups like the hydroxyl and methyl groups can affect properties like solubility, boiling point, and reactivity. For instance, the strong intermolecular hydrogen bonds observed in the crystal structure of biphenyl-2,2'-dicarboxylic acid-2-methyl ester lead to the formation of a centrosymmetric dimer, which can have implications for its reactivity and potential applications . The oxygen atoms of the carboxylic groups in this compound have strong coordination abilities, which may allow it to aggregate with transition metal atoms or lanthanides to form new complexes .
Scientific Research Applications
Catalysis and Synthesis
2'-Methyl[1,1'-biphenyl]-3-ol and its derivatives are involved in various catalytic and synthetic processes. For instance, they undergo regioselective arylation reactions with aryl halides under palladium catalysis, facilitating the production of complex organic molecules such as 1,1′ : 2′,1″-terphenyl-2-ol and 2′,6′-diphenylbiphenyl-2-ol (Satoh et al., 1998). This process is crucial in synthesizing various pharmaceuticals and other complex organic compounds.
Medicinal Chemistry
In medicinal chemistry, biphenyl-2-ols, including this compound derivatives, have been explored for their potential in drug development. For instance, compounds derived from this chemical have shown significant antimalarial activity, demonstrating their potential as therapeutic agents against malaria (Werbel et al., 1986). The structure-activity relationships of these compounds offer insights into designing more effective antimalarial drugs.
Antibacterial Properties
Some derivatives of this compound exhibit antibacterial activity. Research on compounds isolated from Rhynchosia suaveolens, such as 4-(3-methyl-but-2-enyl)-5-methoxy-[1,1′-biphenyl]-3-ol, has demonstrated their potential as antibacterial agents (Khan & Shoeb, 1984).
Environmental and Safety Applications
Modified biphenyls, like 3-(chloromethyl)-2-methyl-1,1′-biphenyl, are key intermediates in the synthesis of environmentally significant compounds like bifenthrin, an insecticide. Researchers have developed safer and more environmentally friendly synthesis methods for such intermediates (Zhang et al., 2019).
Material Science
In material science, compounds based on this compound derivatives have been used in developing organic light-emitting diodes (OLEDs). These derivatives are valuable in fabricating devices that emit bright and efficient light, essential for display and lighting technologies (T. and et al., 2001).
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
Phenolic compounds like 3-(2-Methylphenyl)phenol are potent proteolytic agents. They dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenolic compounds produce a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants, synthesized via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway . These pathways lead to the production of a wide variety of phenolic compounds, including simple phenols and complex polyphenols .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic rate .
Result of Action
Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties . They can also interact with cellular signaling pathways, modulating the expression of genes involved in cell survival, proliferation, differentiation, and death .
properties
IUPAC Name |
3-(2-methylphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAAIIHOSTYBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222251 | |
Record name | 2'-Methyl(1,1'-biphenyl)-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71965-05-4 | |
Record name | 2′-Methyl[1,1′-biphenyl]-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71965-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methyl(1,1'-biphenyl)-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071965054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Methyl(1,1'-biphenyl)-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-methyl[1,1'-biphenyl]-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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